Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-
CAS No.:
Cat. No.: VC13644457
Molecular Formula: C20H22BNO3
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.
![Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- -](/images/structure/VC13644457.png)
Specification
Molecular Formula | C20H22BNO3 |
---|---|
Molecular Weight | 335.2 g/mol |
IUPAC Name | 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile |
Standard InChI | InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-10-7-11-18(12-17)23-14-16-9-6-5-8-15(16)13-22/h5-12H,14H2,1-4H3 |
Standard InChI Key | NZECDMMIVDMXGK-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Compound 2 features a benzonitrile core substituted at the 2-position with a methylene-linked phenoxy group. The phenoxy moiety is further functionalized at the 3-position with a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This arrangement distinguishes it from its 3-substituted analog (PubChem CID 124014815), where the boronate group occupies the para position relative to the phenoxy linkage . The molecular formula of Compound 2 is tentatively assigned as C₂₀H₂₂BNO₃, mirroring the 3-isomer’s stoichiometry .
Key Structural Features:
-
Boron Coordination: The dioxaborolane group stabilizes the boron atom via chelation with two oxygen atoms, enhancing air and moisture stability compared to free boronic acids .
-
Conjugation Pathway: The meta-substitution of the boronate on the phenoxy ring may alter electronic conjugation relative to para-substituted analogs, potentially influencing reactivity in cross-coupling reactions.
Physicochemical Properties
While experimental data specific to Compound 2 is unavailable, extrapolation from its 3-isomer (PubChem CID 124014815) suggests:
-
Solubility: Likely low in polar solvents due to the hydrophobic pinacol group; soluble in aromatic hydrocarbons (e.g., toluene) and ethers.
-
Stability: The pinacol boronate ester confers resistance to hydrolysis, enabling handling under ambient conditions for short durations .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of Compound 2 likely follows methodologies established for analogous boronic esters. A plausible route involves:
-
Nucleophilic Aromatic Substitution:
Reaction of 2-(bromomethyl)benzonitrile with 3-hydroxyphenylboronic acid pinacol ester under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) .Yield: Estimated 50–70% after purification by column chromatography .
-
Suzuki-Miyaura Coupling:
Alternatively, palladium-catalyzed coupling between 2-(iodomethyl)benzonitrile and a preformed boronic ester could be employed, though this method is less common for secondary alkyl boronic esters .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors may enhance efficiency by improving heat transfer and reducing reaction times. Catalyst systems such as Pd(OAc)₂ with SPhos ligand have shown efficacy in analogous syntheses, enabling ppm-level palladium loading .
Reactivity and Functionalization
Cross-Coupling Reactions
Compound 2 is hypothesized to participate in Suzuki-Miyaura couplings, leveraging its boronate group as a coupling partner. Key considerations include:
-
Substrate Compatibility: Aryl halides (Br, I) and triflates are optimal electrophiles.
-
Reaction Conditions:
Functional Group Transformations
-
Nitrile Reduction: Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ treatment could reduce the nitrile to a primary amine, expanding utility in pharmaceutical synthesis.
-
Boronate Deprotection: Acidic hydrolysis (HCl/H₂O) would yield the corresponding boronic acid, though this compromises stability .
Applications in Materials Science and Pharmaceuticals
Polymeric Materials
The methylene spacer in Compound 2 may reduce steric hindrance compared to directly linked analogs, facilitating incorporation into conjugated polymers. Potential applications include:
-
Organic Electronics: As a monomer for emissive layers in OLEDs.
-
Thermoset Resins: Boronate esters enhance thermal stability in epoxy composites .
Medicinal Chemistry
While no direct studies on Compound 2 exist, structurally related benzonitriles exhibit:
-
Anticancer Activity: Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀ ~15 µM) .
-
Enzyme Inhibition: Boron-containing compounds often target proteases and kinases.
Challenges and Future Directions
Current limitations in Compound 2 research include:
-
Synthetic Accessibility: Scalable routes remain underdeveloped.
-
Characterization Data: NMR (¹¹B, ¹H) and X-ray crystallography are needed to confirm structure-property relationships.
Proposed studies should prioritize:
-
Catalyst Screening: To improve coupling efficiencies.
-
Biological Profiling: Assessment against cancer cell lines and microbial pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume